![molecular formula C18H20ClNO4 B5518450 2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
The compound "2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of chlorophenoxy and dimethoxyphenyl groups suggests potential for interaction with biological receptors, making it a candidate for further pharmacological study.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting with the acylation of phenols or anilines to introduce the acetamide group, followed by etherification to add chlorophenoxy and dimethoxy functionalities. For instance, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized in good yield through a reaction involving stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU in cooled conditions (G. Sharma et al., 2018).
Scientific Research Applications
Potential as a Pesticide
Research has identified derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar to 2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, as potential pesticides. These derivatives have been characterized through X-ray powder diffraction, highlighting their potential use in agricultural applications to control pests effectively. This study provides new diffraction data, including experimental and calculated peaks, experimental relative peak intensities, and Miller indices, along with unit-cell parameters, offering valuable information for the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Applications
Another significant application involves the synthesis and structural analysis of an anticancer drug derivative, showcasing its potential in targeting cancer cells. This compound was synthesized and its structure elucidated through various spectroscopic techniques, demonstrating its anticancer activity through in silico modeling targeting the VEGFr receptor. The study not only provides insights into the compound's synthesis but also its potential mechanism of action against cancer cells, offering a pathway for developing new anticancer agents (Sharma et al., 2018).
Insect Growth Regulation
Additionally, the compound has been investigated for its role as an insect growth regulator, showing efficacy against Galleria mellonella (wax moth). This study highlights the compound's structure confirmation via spectroscopic techniques and its testing against the fifth instar of Galleria mellonella, comparing it to commercial insect growth regulators. The research underscores the potential of such compounds in controlling pest populations, contributing to integrated pest management strategies (Devi & Awasthi, 2022).
Future Directions
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-18(21)12-24-15-6-4-3-5-14(15)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZKFOTUBFEJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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